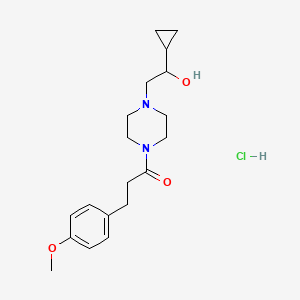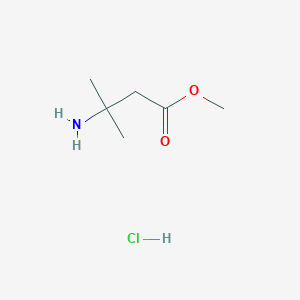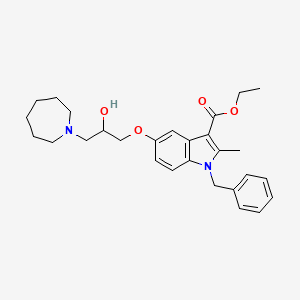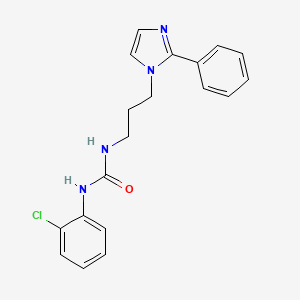
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as CPIPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIPU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea exerts its pharmacological effects by inhibiting the activity of the enzyme soluble guanylyl cyclase (sGC). sGC is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, this compound reduces the synthesis of cGMP, leading to vasodilation, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, particularly on the cardiovascular and nervous systems. This compound has been shown to reduce blood pressure and improve blood flow, which can reduce the risk of cardiovascular diseases, such as hypertension, atherosclerosis, and stroke. Additionally, this compound has been shown to reduce inflammation, which can further reduce the risk of cardiovascular diseases. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has several advantages for lab experiments, including its high yield and purity, as well as its well-characterized mechanism of action. Additionally, this compound can be easily synthesized using optimized methods, making it readily available for research. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models. Finally, studies are needed to determine the long-term effects of this compound treatment and its potential for clinical translation.
Méthodes De Synthèse
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been synthesized using various methods, including the reaction of 2-chlorobenzyl isocyanate with 3-(2-phenyl-1H-imidazol-1-yl)propylamine in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzyl isocyanate with 3-(2-phenyl-1H-imidazol-1-yl)propylamine in the presence of a catalyst, such as triethylamine. These methods have been optimized to produce this compound with high yield and purity.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. This compound has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce the risk of atherosclerosis and other cardiovascular diseases. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to reduce neuronal damage in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPPQDHMRRLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
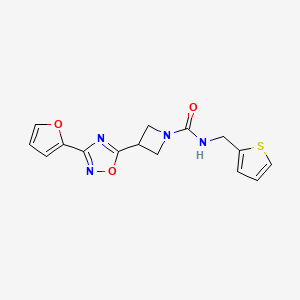
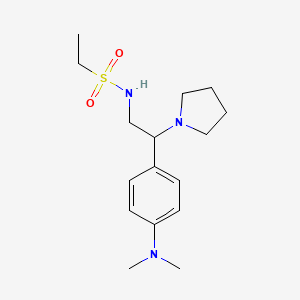
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
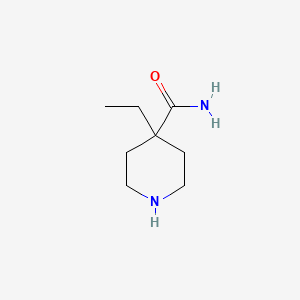
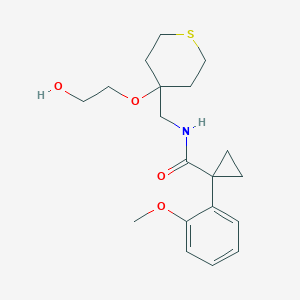
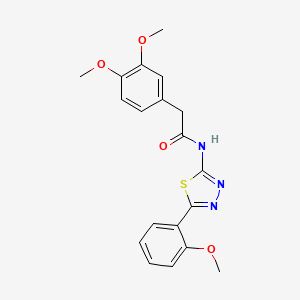
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)
